molecular formula C₉H₅D₃N₄O₄ B1147572 Acrolein 2,4-Dinitrophenylhydrazone-d3 CAS No. 259824-62-9

Acrolein 2,4-Dinitrophenylhydrazone-d3

Cat. No. B1147572
CAS RN: 259824-62-9
M. Wt: 239.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of Acrolein 2,4-Dinitrophenylhydrazone-d3 involves the reaction of acrolein with 2,4-dinitrophenylhydrazine in the presence of a catalyst or under specific conditions to ensure the formation of the hydrazone derivative. Techniques such as solid phase extraction (SPE) have been employed to isolate acrolein 2,4-dinitrophenylhydrazone for HPLC analysis, increasing analysis speed, precision, and simplicity over conventional methods (Oltmann et al., 1988).

Molecular Structure Analysis

The molecular structure and spectral properties of Acrolein 2,4-Dinitrophenylhydrazone derivatives have been studied using various spectroscopic techniques. Investigations into the stabilization of these compounds on semiconductor surfaces to enhance optical properties have shown significant findings. For instance, doping of g-C3N4 nanosheets with hydrazone derivatives has been found to decrease the optical band gap, indicating potential applications in photocatalysis and solar cells systems (Alotaibi, 2020).

Chemical Reactions and Properties

Acrolein 2,4-Dinitrophenylhydrazone undergoes various chemical reactions, reflecting its reactivity and application potential. The acid-catalyzed isomerization of carbonyls-2,4-dinitrophenylhydrazone in mainstream smoke from heat-not-burn tobacco products is an example of its reactivity, highlighting the importance of understanding these derivatives' chemical properties for accurate analytical measurements (Zhang et al., 2022).

Scientific Research Applications

Identification and Quantification in Biological Systems

Acrolein 2,4-Dinitrophenylhydrazone-d3 serves as a critical derivative for identifying acrolein in biological systems. A study demonstrated its use in isolating acrolein from incubated mixtures of spermine with calf serum, highlighting its effects on mammalian cells. The identification was based on ultraviolet and infrared spectra, melting point determinations, and elemental analysis, indicating the derivative's role in biochemical research and its cytotoxicity implications (Alarcon, 1964).

Environmental and Health Impact Studies

Acrolein 2,4-Dinitrophenylhydrazone-d3 is extensively used in environmental studies, especially in analyzing air quality and the presence of volatile carbonyl compounds. Its application extends to determining acrolein levels in cigarette smoke, where a dual cartridge system impregnated with hydroquinone and 2,4-Dinitrophenylhydrazine (DNPH) was developed for capturing and quantifying carbonyls. This method showcases the compound's significance in studying pollutants and their health impacts (Uchiyama, Inaba, & Kunugita, 2010).

Safety and Hazards

Safety data sheets indicate that Acrolein 2,4-Dinitrophenylhydrazone-d3 should be kept away from open flames, hot surfaces, and sources of ignition. Precautionary measures against static discharge are recommended. Contaminated clothing should be changed, and preventive skin protection is recommended .

Mechanism of Action

Target of Action

Acrolein 2,4-Dinitrophenylhydrazone-d3 is a derivative of acrolein Acrolein, the parent compound, is known for its high reactivity towards the thiol and amino groups of amino acids , which suggests that proteins could be the primary targets of Acrolein 2,4-Dinitrophenylhydrazone-d3.

Mode of Action

It’s known that acrolein can cause damage to cell proteins due to its high reactivity towards the thiol and amino groups of amino acids . This suggests that Acrolein 2,4-Dinitrophenylhydrazone-d3 might interact with its targets (proteins) in a similar manner, leading to changes in their structure and function.

Biochemical Pathways

It’s known that acrolein is associated with the induction of oxidative stress in cells . This implies that Acrolein 2,4-Dinitrophenylhydrazone-d3 might affect pathways related to oxidative stress and its downstream effects.

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the deuterium in Acrolein 2,4-Dinitrophenylhydrazone-d3 might influence its ADME properties and bioavailability.

Result of Action

It’s known that exposure of erythrocytes to acrolein causes changes in the cell membrane and cytosol proteins . This suggests that Acrolein 2,4-Dinitrophenylhydrazone-d3 might have similar effects on the molecular and cellular level.

Action Environment

It’s known that acrolein is found in large amounts in cigarette smoke and polluted air , suggesting that environmental factors such as air quality might influence the action and efficacy of Acrolein 2,4-Dinitrophenylhydrazone-d3.

properties

IUPAC Name

2,3,5-trideuterio-4,6-dinitro-N-[(E)-prop-2-enylideneamino]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h2-6,11H,1H2/b10-5+/i3D,4D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPZHGIYUVFTGG-GYFHQMESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N/N=C/C=C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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